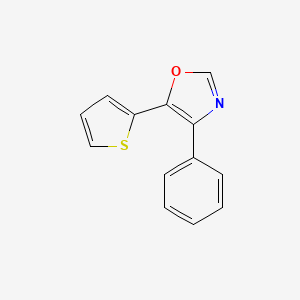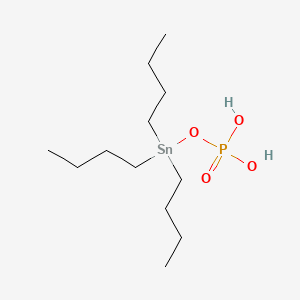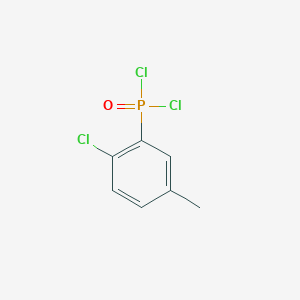
(2-Chloro-5-methylphenyl)phosphonic dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-5-methylphenyl)phosphonic dichloride is an organophosphorus compound with the molecular formula C7H7Cl3OP. This compound is characterized by the presence of a phosphonic dichloride group attached to a chlorinated methylphenyl ring. It is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-methylphenyl)phosphonic dichloride typically involves the reaction of 2-chloro-5-methylphenol with phosphorus trichloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-Chloro-5-methylphenol+PCl3→(2-Chloro-5-methylphenyl)phosphonic dichloride+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(2-Chloro-5-methylphenyl)phosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the phosphonic dichloride group can be substituted with other nucleophiles such as amines or alcohols.
Hydrolysis: The compound can hydrolyze in the presence of water to form (2-Chloro-5-methylphenyl)phosphonic acid.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in organic solvents such as dichloromethane or toluene.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.
Major Products Formed
Substitution Reactions: Products include substituted phosphonic dichlorides or phosphonic acids.
Hydrolysis: The primary product is (2-Chloro-5-methylphenyl)phosphonic acid.
Aplicaciones Científicas De Investigación
(2-Chloro-5-methylphenyl)phosphonic dichloride has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2-Chloro-5-methylphenyl)phosphonic dichloride involves its reactivity with nucleophiles. The phosphonic dichloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is exploited in synthetic chemistry to create a wide range of derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Phenylphosphonic dichloride: Similar in structure but lacks the chlorinated methyl group.
(2-Chloro-4-methylphenyl)phosphonic dichloride: Similar but with the chlorine atom in a different position on the phenyl ring.
Uniqueness
(2-Chloro-5-methylphenyl)phosphonic dichloride is unique due to the specific positioning of the chlorine and methyl groups on the phenyl ring, which can influence its reactivity and the types of derivatives that can be synthesized from it.
Propiedades
Número CAS |
920267-01-2 |
|---|---|
Fórmula molecular |
C7H6Cl3OP |
Peso molecular |
243.4 g/mol |
Nombre IUPAC |
1-chloro-2-dichlorophosphoryl-4-methylbenzene |
InChI |
InChI=1S/C7H6Cl3OP/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,1H3 |
Clave InChI |
OULVDZIJUJWERF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)Cl)P(=O)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



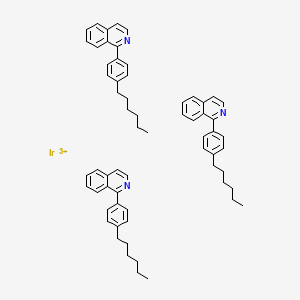
![3-(3-bromo-4-methoxyphenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12640498.png)
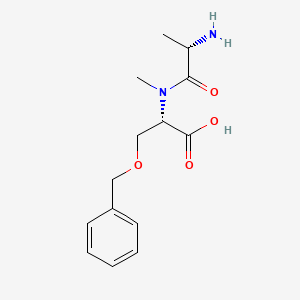
![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-chlorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B12640512.png)
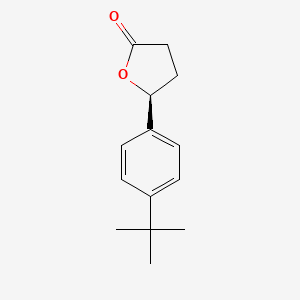
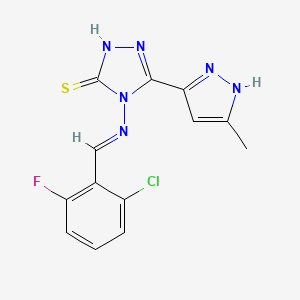
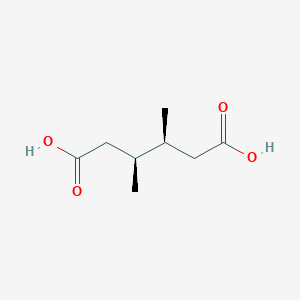
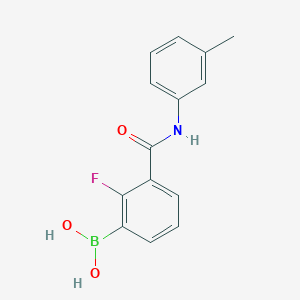
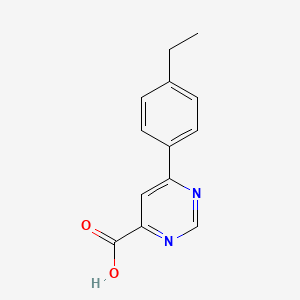
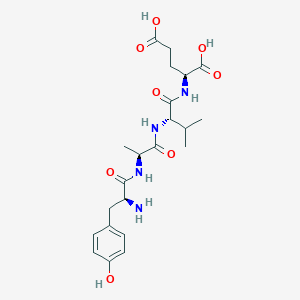
![1,3-Benzenediol, 4-[2-(2-Methylpropyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12640563.png)
